N-butyl-3-chloroaniline
Description
Contextualization within the Chemical Landscape of N-Alkylated Haloanilines
N-alkylated haloanilines represent a critical class of intermediates in organic synthesis. Their structure, featuring a nucleophilic nitrogen atom and an aromatic ring activated by a halogen substituent, makes them versatile building blocks. The synthesis of these compounds often relies on classical and modern cross-coupling reactions. The Ullmann condensation, a copper-catalyzed N-arylation, has been a traditional method, though it often requires harsh reaction conditions. nih.gov More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have provided milder and more efficient routes to N-alkylated haloanilines. mdpi.comnih.gov These advanced methods offer greater functional group tolerance and are frequently employed in the synthesis of complex molecules. nih.gov
Another atom-economical approach for the N-alkylation of amines that has gained traction is the "borrowing hydrogen" methodology, which typically uses alcohols as alkylating agents in a redox-neutral process. univie.ac.at The development of novel catalysts, including those based on manganese, is a key focus in this area. univie.ac.at
The reactivity of N-alkylated haloanilines is dominated by their potential for further functionalization. The halogen atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents. mdpi.com The N-alkyl aniline (B41778) moiety, meanwhile, is a common precursor to a wide array of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov
Significance as a Precursor or Intermediate in Contemporary Organic Synthesis
The true value of N-butyl-3-chloroaniline lies in its role as a precursor for more complex molecular architectures, particularly heterocyclic systems which form the backbone of many pharmaceuticals, agrochemicals, and functional materials. gsconlinepress.comgavinpublishers.com Haloanilines are well-established starting materials for the synthesis of indoles, one of the most ubiquitous heterocycles in medicinal chemistry. nih.govresearchgate.net
Modern synthetic strategies, often involving palladium-catalyzed domino reactions, can convert ortho-haloanilines into complex, fused tricyclic indole (B1671886) skeletons. mdpi.com For instance, N-alkylated ortho-haloanilines can be coupled with alkynes and subsequently cyclized to form N-substituted indoles. nih.govbohrium.com Following this logic, this compound is a key potential precursor for the synthesis of N-butyl substituted indoles and related heterocycles. The "N-butyl" group can influence the steric and electronic properties of the final molecule, potentially impacting its biological activity or material properties.
Furthermore, the precursor for this compound, 3-chloroaniline (B41212), is itself a significant industrial intermediate. It is used in the production of azo dyes, the diuretic hydrochlorothiazide, and various herbicides. chemicalbook.com Recent research has demonstrated the synthesis of novel thiocarbamide derivatives from protected 3-chloroaniline, highlighting its continued relevance as a starting material for creating functional molecules. gsconlinepress.comresearchgate.net
Table 1: Physical and Chemical Properties of 3-Chloroaniline (Precursor)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H6ClN | nih.gov |
| Molecular Weight | 127.57 g/mol | nih.govlobachemie.com |
| Appearance | Colorless to light yellow liquid | nih.govlobachemie.com |
| Melting Point | -10.4 °C | lobachemie.com |
| Boiling Point | 95 - 96 °C (at 11 mmHg) | chemicalbook.com |
| Density | 1.206 g/mL (at 25 °C) | chemicalbook.com |
| Water Solubility | 6.8 g/L (at 20 °C) | chemicalbook.com |
Current Research Directions and Unexplored Avenues in this compound Chemistry
Current research in the field of substituted anilines is focused on developing more efficient, selective, and sustainable synthetic methods. One major trend is the use of one-pot, sequential palladium-catalyzed reactions to build molecular complexity rapidly, minimizing waste and purification steps. mdpi.com The synthesis of diverse heterocyclic systems, such as quinolines and benzofurans, benefits from these advanced strategies. mdpi.com
For this compound, several unexplored avenues exist. Its application as a substrate in novel, palladium-catalyzed cascade reactions could lead to new families of N-butyl-substituted heterocyclic compounds. mdpi.com For example, using it in reactions that exploit C-H activation could provide access to complex polycyclic aromatic systems. mdpi.com
The synthesis of novel functional molecules is another promising direction. Research into the creation of thiocarbamide derivatives from 3-chloroaniline, which show importance in medicinal and agricultural chemistry, could be extended to its N-butyl analogue. gsconlinepress.comresearchgate.net This would involve the reaction of this compound with various thioureas to generate a library of compounds for biological screening.
Furthermore, the development of chemoselective and regioselective reactions on the aniline ring is an active area of research. gavinpublishers.com Investigating the selective functionalization of the this compound ring, for instance, through directed ortho-metalation or selective halogenation, could yield valuable and precisely substituted intermediates for various applications.
Table 2: Physical and Chemical Properties of a Related Compound: 4-(tert-Butyl)-3-chloroaniline
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.68 g/mol | fluorochem.co.uk |
| Appearance | Liquid | fluorochem.co.uk |
| Boiling Range | 142 to 144 °C | fluorochem.co.uk |
| Relative Density | 1.078 | fluorochem.co.uk |
| Purity | 98% | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-3-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBTYAYKGLSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Butyl 3 Chloroaniline
N-Alkylation Strategies of 3-Chloroaniline (B41212)
N-alkylation represents a direct and traditional approach to forming the target compound. This can be accomplished through direct substitution reactions or via a two-step condensation-reduction pathway.
The direct N-alkylation of 3-chloroaniline involves its reaction with a butyl derivative, typically a haloalkane like n-butyl bromide or n-butyl chloride, or an alcohol like n-butanol. The reaction with haloalkanes is a classical nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion.
Alkylation using alcohols, often termed the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, is a more atom-economical approach. mdpi.com In this method, a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then reacts with the amine, and the catalyst returns the hydrogen to reduce the resulting imine, yielding the N-alkylated amine and water as the only byproduct. mdpi.com
Research into the alkylation of substituted anilines shows that electron-withdrawing groups, such as the chlorine atom in 3-chloroaniline, can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions (e.g., higher temperatures) compared to aniline (B41778) itself. lookchem.com
Table 1: Representative Conditions for Direct N-Alkylation
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Notes |
| n-Butyl Halide | K₂CO₃, Na₂CO₃, or other inorganic/organic bases | DMF, Acetonitrile, or Toluene | 80-150 | A common method, though it can lead to over-alkylation and produces salt byproducts. |
| n-Butanol | Transition metal catalyst (e.g., Ru, Ir, Cu) | Toluene or solvent-free | 110-140 | A greener alternative that produces water as the main byproduct. mdpi.comnih.gov |
Reductive amination is a highly efficient and widely used method for preparing secondary amines. bu.edu This two-step, one-pot process involves the initial reaction of 3-chloroaniline with butyraldehyde (B50154) (butanal) to form an intermediate imine (or enamine). This intermediate is then reduced in the same reaction vessel to yield N-butyl-3-chloroaniline. A key advantage is the avoidance of over-alkylation, which can be a problem in direct alkylation with halides. bu.edu
The choice of reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are often preferred because they are chemoselective, reducing the imine intermediate much faster than the starting aldehyde. bu.edu Alternatively, catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel) can be employed. Studies on the reductive amination of chloroanilines have demonstrated high yields, although the electronic effect of the chlorine substituent can influence the rate of imine formation. nih.gov For instance, the nucleophilicity of m-chloroaniline is lower than p-chloroaniline, potentially requiring longer reaction times for the initial condensation step with the aldehyde. nih.gov
Table 2: Common Reagents for Reductive Amination
| Aldehyde | Reducing Agent | Solvent | Key Features |
| Butyraldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Mild, high-yielding, and broadly applicable. bu.edu |
| Butyraldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Requires careful pH control to prevent reduction of the aldehyde. |
| Butyraldehyde | H₂ / Metal Catalyst (e.g., Pd/C, CuAlOx) | Ethanol, Methanol, or THF | Can be a very clean method, but may require pressure equipment. nih.gov |
Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry increasingly relies on transition metal catalysts to achieve efficient and selective C-N bond formation under milder conditions than traditional methods.
Palladium-catalyzed N-alkylation, often a variant of the Buchwald-Hartwig amination, has become a powerful tool for forming C-N bonds. rsc.org While initially developed for N-arylation, these methods have been extended to N-alkylation. The reaction typically involves the coupling of an amine with an alkyl halide or pseudohalide. For the synthesis of this compound, this would involve reacting 3-chloroaniline with a butyl halide. The catalytic cycle relies on a palladium catalyst, often complexed with specialized phosphine (B1218219) ligands (e.g., XPhos, BrettPhos), and a base. nih.govrsc.org These catalysts are effective even for less reactive substrates like chloroanilines and can operate under relatively mild conditions. rsc.org
Copper-catalyzed N-alkylation represents a more economical alternative to palladium-based systems. princeton.edu These methods have a long history (e.g., the Ullmann condensation) but have seen significant recent advances. Modern copper-catalyzed protocols can be used for the N-alkylation of anilines with alkyl halides or alcohols. mdpi.comrsc.org For example, visible-light-induced metallaphotoredox catalysis using copper salts can couple N-nucleophiles with alkyl bromides at room temperature. princeton.edu Other systems use copper complexes, sometimes with N-heterocyclic carbene (NHC) ligands, to catalyze the reaction between anilines and alcohols, following a green "borrowing hydrogen" pathway. mdpi.com
Development of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com In the context of this compound synthesis, several strategies align with these principles.
Chemical Reactivity and Mechanistic Investigations of N Butyl 3 Chloroaniline
Reactivity at the Secondary Amine Functionality
The presence of a hydrogen atom on the secondary amine nitrogen allows for a range of reactions typical for this functional group. These include reactions with electrophiles where the N-H bond is replaced.
N-butyl-3-chloroaniline readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. ncert.nic.in This reaction, typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, results in the formation of an amide. ncert.nic.in The nitrogen lone pair acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yielding a sulfonamide. slideshare.net
These reactions are fundamental for protecting the amine group or for synthesizing more complex molecules. The resulting amides and sulfonamides have significantly different electronic properties compared to the parent amine; the electron-withdrawing nature of the acyl and sulfonyl groups reduces the basicity and nucleophilicity of the nitrogen atom.
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation (Acetylation) | Acetyl chloride (CH₃COCl) / Base | N-acetyl-N-butyl-3-chloroaniline |
| Acylation (Benzoylation) | Benzoyl chloride (C₆H₅COCl) / Base | N-benzoyl-N-butyl-3-chloroaniline |
| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride (TsCl) / Base | N-(4-toluenesulfonyl)-N-butyl-3-chloroaniline |
Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. wikipedia.orglibretexts.org This acid-catalyzed reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the formation of an iminium ion, which is then deprotonated at an adjacent carbon atom (the α-carbon) to yield the stable enamine product. libretexts.org The formation of an imine, which contains a C=N double bond, is not possible from secondary amines as they lack a second hydrogen on the nitrogen atom needed for the final deprotonation step. libretexts.org
Enamines are versatile synthetic intermediates, acting as carbon nucleophiles in alkylation and acylation reactions at the α-carbon. masterorganicchemistry.com
| Carbonyl Compound | Reaction Conditions | Enamine Product |
|---|---|---|
| Acetone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 3-chloro-N-butyl-N-(prop-1-en-2-yl)aniline |
| Cyclohexanone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | N-(cyclohex-1-en-1-yl)-N-butyl-3-chloroaniline |
| Butanal | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | N-(but-1-en-1-yl)-N-butyl-3-chloroaniline |
The nitrogen center in this compound is susceptible to oxidation. A characteristic reaction of secondary aromatic amines is their interaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org This reaction yields N-nitrosoamines (or nitrosamines), which are often carcinogenic compounds. libretexts.org
Oxidative N-dealkylation, the removal of an N-alkyl group, is another possible transformation, often mediated by enzymatic systems like cytochrome P450 or by specific chemical reagents. nih.gov This process can involve single-electron transfer from the nitrogen atom to form a nitrogen-centered radical cation, which can then undergo further reactions leading to the cleavage of a carbon-nitrogen bond. nih.gov
The nitrogen atom can also participate in radical reactions. Homolytic cleavage of the N-H bond, or more commonly, hydrogen atom abstraction by a radical initiator, can generate a nitrogen-centered radical. These radicals can participate in various processes, including coupling reactions or intramolecular cyclizations if a suitable acceptor is present in the molecule. libretexts.org
Reactivity of the Chloro-Substituted Aromatic Ring
The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the electronic effects of the two existing substituents.
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org The reactivity and orientation of incoming electrophiles are governed by the substituents on the ring. In this compound, there are two directing groups:
N-butylamino group (-NHC₄H₉): This is a strongly activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. byjus.com
Chlorine atom (-Cl): This is a deactivating, ortho-, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs ortho/para due to resonance donation by its lone pairs. wikipedia.org
C6 (ortho to -NHR): Favorable position for substitution.
C4 (para to -NHR, ortho to -Cl): Favorable position for substitution.
C2 (ortho to -NHR, ortho to -Cl): Substitution at this position is sterically hindered by both adjacent groups and is generally disfavored.
Thus, electrophilic substitution reactions like nitration, halogenation, or sulfonation will predominantly yield a mixture of 4- and 6-substituted products.
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-butyl-3-chloro-4-nitroaniline and N-butyl-3-chloro-6-nitroaniline |
| Bromination | Br₂ / FeBr₃ | 4-bromo-N-butyl-3-chloroaniline and 2-bromo-N-butyl-5-chloroaniline (6-bromo product) |
| Sulfonation | Fuming H₂SO₄ | 2-(butylamino)-4-chlorobenzenesulfonic acid and 4-(butylamino)-2-chlorobenzenesulfonic acid |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for simple aryl halides like chlorobenzene (B131634) because it proceeds through a high-energy Meisenheimer complex intermediate. libretexts.org The reaction is facilitated only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group. libretexts.org
In this compound, the ring is not activated for SNAr. In fact, the electron-donating N-butylamino group deactivates the ring towards nucleophilic attack by increasing the electron density. Therefore, direct displacement of the chlorine atom by common nucleophiles (e.g., hydroxide, alkoxides, cyanide) under standard conditions is highly unlikely.
For substitution to occur, very harsh conditions of high temperature and pressure would be required. Under such forcing conditions, the reaction may proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate rather than a direct SNAr pathway. fishersci.se This mechanism would likely lead to a mixture of isomeric products.
Research on Intramolecular Cyclization and Rearrangement of this compound Remains Undocumented in Publicly Available Literature
A comprehensive review of scientific databases and scholarly articles reveals a notable absence of specific research focused on the intramolecular cyclization and rearrangement reactions of the chemical compound this compound.
Despite the general importance of intramolecular cyclization and rearrangement reactions in synthetic organic chemistry for the creation of complex cyclic molecules, dedicated studies investigating these specific transformations for this compound have not been reported in the accessible scientific literature. Such reactions are fundamental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials.
Typically, substituted anilines can undergo a variety of intramolecular reactions. For instance, under specific conditions, aniline (B41778) derivatives can be precursors for the synthesis of heterocyclic systems like phenazines through oxidative cyclization. Furthermore, rearrangements, such as the Hofmann-Martius or Smiles rearrangements, are known for N-alkylanilines or appropriately substituted diaryl ethers and amines, respectively. These reactions usually require specific functional groups and reaction conditions, such as acid or base catalysis, or photochemical activation.
However, searches for mechanistic investigations, detailed research findings, or even preliminary studies on this compound undergoing such transformations have not yielded any specific results. This indicates a gap in the current chemical literature concerning the reactivity of this particular substituted aniline. While studies exist for the rearrangement of the broader class of N-chloroanilines, these are distinct compounds from this compound and their reactivity cannot be directly extrapolated.
The absence of such research means that there are no available data tables detailing reaction conditions, yields, or spectroscopic data for products of intramolecular cyclization or rearrangement of this compound. Consequently, a detailed discussion on the mechanistic pathways for this specific compound cannot be constructed based on current scientific evidence.
Further research would be necessary to explore the potential for this compound to undergo these intramolecular transformations, to determine the requisite reaction conditions, and to characterize the resulting products. Such studies would contribute to a more complete understanding of the chemical reactivity of N-substituted chloroanilines.
Advanced Spectroscopic and Structural Characterization of N Butyl 3 Chloroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-butyl-3-chloroaniline, both proton (¹H) and carbon-13 (¹³C) NMR, along with heteronuclear correlation techniques, provide a complete picture of the atomic connectivity and chemical environment.
While direct experimental spectra for this compound are not publicly available, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be generated. This is achieved by analyzing the known spectra of its parent molecules, 3-chloroaniline (B41212) and N-butylaniline, and applying the principle of substituent additivity. The substituent chemical shift (SCS) effects of the chloro group at the meta position and the N-butyl group are combined to predict the final chemical shifts.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the butyl chain. The aromatic region will display complex splitting patterns due to the meta-substitution. The protons on the butyl group will appear as characteristic multiplets in the aliphatic region of the spectrum. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| H-2 | ~6.7 | t (triplet) | 1H |
| H-4 | ~6.6 | ddd (doublet of doublet of doublets) | 1H |
| H-5 | ~7.1 | t (triplet) | 1H |
| H-6 | ~6.5 | ddd (doublet of doublet of doublets) | 1H |
| N-H | ~3.8 | br s (broad singlet) | 1H |
| N-CH₂ (α) | ~3.1 | t (triplet) | 2H |
| CH₂ (β) | ~1.6 | sextet | 2H |
| CH₂ (γ) | ~1.4 | sextet | 2H |
| CH₃ (δ) | ~0.9 | t (triplet) | 3H |
Carbon (¹³C) NMR and Heteronuclear Correlation Techniques
The ¹³C NMR spectrum for this compound will show ten distinct signals, corresponding to the six aromatic carbons and the four carbons of the butyl chain. The chemical shifts are influenced by the electronegativity of the attached nitrogen and chlorine atoms. The C-1 carbon, directly attached to the nitrogen, is expected at a significantly downfield shift, while the C-3 carbon, bonded to chlorine, will also be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~149 |
| C-2 | ~112 |
| C-3 | ~135 |
| C-4 | ~117 |
| C-5 | ~130 |
| C-6 | ~111 |
| N-CH₂ (α) | ~43 |
| CH₂ (β) | ~31 |
| CH₂ (γ) | ~20 |
| CH₃ (δ) | ~14 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds).
The spectrum of this compound is characterized by several key vibrational modes. Data from the closely related isomer, N-n-butyl-2-chloroaniline, provides a reliable basis for these assignments.
Table 3: Principal Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Assignment | Technique |
|---|---|---|
| ~3400 | N-H stretching | FT-IR, Raman |
| 3100-3000 | Aromatic C-H stretching | FT-IR, Raman |
| 2955, 2870 | Aliphatic C-H stretching (asymmetric and symmetric) | FT-IR, Raman |
| ~1600, ~1500 | Aromatic C=C ring stretching | FT-IR, Raman |
| ~1320 | C-N stretching | FT-IR |
| 900-650 | Aromatic C-H out-of-plane bending | FT-IR |
| ~700 | C-Cl stretching | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. It also reveals the fragmentation pattern of the molecule upon ionization, which offers valuable structural information.
The molecular formula of this compound is C₁₀H₁₄ClN. HRMS can confirm this composition by measuring the mass of its molecular ion with high precision. Under electron ionization (EI), the primary fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the breaking of the Cα-Cβ bond of the alkyl chain. For this compound, this results in the loss of a propyl radical (•C₃H₇), leading to a highly stable, resonance-delocalized cation that is often the base peak in the spectrum.
Table 4: Predicted HRMS Data and Major Fragments for this compound
| Fragment | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₁₀H₁₄ClN]⁺• | 183.0815 | Molecular Ion |
| [M-C₃H₇]⁺ | [C₇H₈ClN]⁺ | 141.0345 | Alpha-cleavage (loss of propyl radical) |
| [C₆H₅ClN]⁺• | [C₆H₅ClN]⁺• | 126.0083 | Loss of butene via rearrangement |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (for this compound derivatives)
While a crystal structure for this compound itself is not available, analysis of a closely related derivative, N-(3-chlorophenyl)acetamide, provides significant insight into the solid-state conformation and intermolecular interactions of the 3-chloroaniline moiety. nih.govnih.gov This derivative is formed by replacing the butyl group with an acetyl group.
In the crystal structure of N-(3-chlorophenyl)acetamide, the acetamide (B32628) group is nearly coplanar with the phenyl ring, which facilitates electronic conjugation. The conformation of the N-H bond is observed to be anti to the meta-chloro substituent on the aromatic ring. nih.gov
Table of Compounds
Computational and Theoretical Chemistry Studies of N Butyl 3 Chloroaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For substituted anilines like N-butyl-3-chloroaniline, these calculations can elucidate the effects of the chloro and butyl substituents on the electronic properties of the aniline (B41778) ring and the nitrogen atom.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. DFT calculations have been performed for this compound, typically using software like Gaussian. rsc.org The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms.
For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the nitrogen atom in the neutral ground state would exhibit a pyramidalized geometry, a common feature for anilines. umn.edu This pyramidalization is a balance between the sp³ hybridization of the nitrogen and the delocalization of its lone pair into the aromatic π-system. Upon oxidation to a radical cation, the nitrogen atom is expected to become planar to maximize this conjugation. umn.edu
Energetic analysis using DFT provides values for the total electronic energy, the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. These values are crucial for understanding the molecule's reactivity. For instance, the HOMO energy of this compound has been calculated in studies of aryne trapping reactions. scribd.com A lower HOMO-LUMO gap generally implies higher chemical reactivity.
Table 1: Predicted Energetic Properties from DFT Calculations
| Property | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry. | Provides a baseline for comparing the stability of different conformers or isomers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; influences its nucleophilicity and susceptibility to oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; influences its electrophilicity and reducibility. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
Computational methods, particularly DFT, are extensively used to predict spectroscopic data. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus in the molecule's optimized geometry. The predicted shifts can then be compared with experimental data to validate the structure. Experimental NMR data for this compound has been reported, providing a benchmark for such theoretical studies. scribd.com
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound scribd.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.10 (t) | 149.6 |
| Aromatic CH | 6.60 (dd) | 135.0 |
| Aromatic CH | - | 130.1 |
| Aromatic CH | - | 116.8 |
| Aromatic CH | - | 112.1 |
| Aromatic CH | - | 111.0 |
| N-CH₂ | - | 43.5 |
| CH₂ | - | 31.5 |
| CH₂ | - | 20.2 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-Cl stretching, or aromatic ring vibrations. Comparing the calculated frequencies and their intensities with an experimental IR spectrum aids in the assignment of observed absorption bands. scribd.com For example, calculations would predict the characteristic stretching frequency of the secondary amine (N-H) and the aromatic C-Cl bond.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. rsc.org The calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of electronic transitions, typically corresponding to π → π* transitions within the aromatic ring. These predictions help in understanding the electronic structure and chromophoric properties of the molecule.
Conformational Analysis and Conformational Isomerism
The presence of the flexible n-butyl group attached to the nitrogen atom means that this compound can exist in multiple conformations. Conformational analysis involves studying the different spatial arrangements of the atoms that result from rotation around single bonds, particularly the C-N and C-C bonds of the butyl chain.
Intermolecular Interactions and Hydrogen Bonding Networks
This compound has both a hydrogen bond donor (the N-H group) and hydrogen bond acceptor sites (the nitrogen lone pair and the π-electron system of the ring). Computational studies can model how molecules of this compound interact with each other and with other molecules, such as solvents.
These studies can calculate the strength of intermolecular interactions, most notably hydrogen bonds of the N-H···N type, which could lead to the formation of dimers or larger aggregates in the liquid phase or solid state. Quantum chemical calculations can determine the geometry and binding energy of such hydrogen-bonded complexes. Understanding these interactions is crucial as they influence the macroscopic properties of the substance, including its boiling point, solubility, and crystal packing.
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a cornerstone of computational reaction kinetics. rsc.org It is used to understand the detailed mechanism of a chemical reaction by identifying the transition state (TS)—the highest energy point along the reaction coordinate.
For this compound, computational chemists could use DFT to model various reactions, such as electrophilic aromatic substitution or N-alkylation. The process involves:
Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.
Finding the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products.
Frequency Calculation: A vibrational frequency calculation is performed on the TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
From the energies of the reactants and the transition state, the activation energy (ΔG‡) of the reaction can be calculated. This allows for the prediction of reaction rates and helps to determine the most favorable reaction pathway among several possibilities. While specific reaction mechanism studies for this compound are not prominent in the literature, the established methods of TST are fully applicable to understanding its reactivity. bpasjournals.com
Role of N Butyl 3 Chloroaniline As a Synthetic Building Block
Construction of Heterocyclic Systems Incorporating the N-butyl-3-chlorophenyl Moiety
The N-butyl-3-chloroaniline scaffold is a key precursor for the synthesis of various heterocyclic compounds. The presence of the amino group facilitates cyclization reactions, leading to the formation of fused ring systems that are prevalent in medicinal chemistry and materials science. While direct experimental data on this compound is limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of related anilines.
One of the most prominent applications of anilines in heterocyclic synthesis is the construction of quinoline and indole (B1671886) frameworks.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | General Synthetic Method | Potential Reactants with this compound |
| Quinolines | Friedländer Annulation | α-Methylene ketones or aldehydes |
| Indoles | Fischer Indole Synthesis | Ketones or aldehydes (after conversion to a hydrazine) |
| Tetrahydroquinolines | Pictet-Spengler Reaction | Aldehydes or ketones |
The Friedländer annulation , a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. This compound, after appropriate functionalization to introduce an ortho-carbonyl group, could readily participate in this reaction. Similarly, the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, represents a viable route to indoles incorporating the N-butyl-3-chlorophenyl moiety. The initial step would involve the conversion of this compound to its corresponding hydrazine derivative.
Furthermore, the Pictet-Spengler reaction offers a pathway to tetrahydroisoquinolines and related structures. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. This compound could be modified to incorporate a β-ethylamino group, making it a suitable substrate for this transformation.
Employment in Multi-Step Organic Synthesis for Complex Molecular Scaffolds
The chemical functionality of this compound makes it an attractive intermediate in the multi-step synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The secondary amine can be readily acylated, alkylated, or used in coupling reactions, while the chloro-substituted aromatic ring is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.
These reactions allow for the strategic introduction of diverse substituents and the construction of intricate molecular frameworks. For instance, the N-butyl group can influence the lipophilicity and steric environment of the final molecule, which can be crucial for its biological activity. The chlorine atom not only influences the electronic properties of the aromatic ring but also serves as a handle for further functionalization.
While specific, publicly documented multi-step syntheses employing this compound as a key intermediate are not readily found, its utility can be extrapolated from the extensive use of 3-chloroaniline (B41212) as a precursor in the synthesis of various bioactive compounds, including pyrimidoazepine analogs and COX-2 inhibitors.
Utilization in Polymer Chemistry as a Monomer or Modifying Agent (excluding specific material properties or applications)
Substituted anilines are known to be valuable monomers in the synthesis of conducting polymers, most notably polyaniline. The oxidative polymerization of aniline (B41778) and its derivatives leads to the formation of polymers with interesting electronic properties. The presence of the N-butyl and chloro substituents on the aniline ring of this compound would be expected to influence the polymerization process and the structure of the resulting polymer.
This compound could potentially be used in several ways in polymer chemistry:
As a monomer: It could undergo homopolymerization or copolymerization with other anilines or monomers to create novel polymer structures. The N-butyl group would likely increase the solubility of the resulting polymer in organic solvents, a common challenge in the processing of polyanilines.
As a modifying agent: this compound could be grafted onto existing polymer backbones to introduce the N-butyl-3-chlorophenyl moiety. This modification could alter the surface properties or reactivity of the original polymer.
As a chain transfer agent: In certain polymerization reactions, compounds with reactive N-H bonds can act as chain transfer agents, which are used to control the molecular weight of the polymer. The potential for this compound to function in this capacity would depend on the specific polymerization conditions and the reactivity of the growing polymer chains.
The incorporation of the 3-chloroaniline unit into a polymer backbone has been shown to affect the resulting material's structure and electronic properties. The specific influence of the N-butyl substituent would be a subject for further investigation in the field of polymer chemistry.
Mechanistic Pathways of N Butyl 3 Chloroaniline Transformation and Degradation
Hydrolytic Stability and Decomposition Mechanisms under Varying pH Conditions
The hydrolysis of N-butyl-3-chloroaniline itself, which lacks the imine bond of a Schiff base, is expected to be considerably slower. The carbon-nitrogen bond in this compound is generally stable under typical environmental pH conditions. However, under extreme pH and temperature, acid- or base-catalyzed hydrolysis could potentially occur, leading to the cleavage of the N-butyl group to form 3-chloroaniline (B41212) and butanol.
Table 1: Postulated Hydrolytic Decomposition Products of this compound
| Parent Compound | Potential Hydrolysis Products | Influencing Factors |
| This compound | 3-Chloroaniline, Butanol | Extreme pH (acidic or alkaline), High temperature |
It is important to note that without direct experimental data, these pathways remain predictive.
Oxidative Degradation Pathways and Intermediates (e.g., peroxidative, photocatalytic)
The oxidative degradation of chloroanilines has been the subject of numerous studies, often employing advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). These radicals can initiate a cascade of reactions leading to the mineralization of the organic pollutant.
In the case of chloroanilines, the initial attack by hydroxyl radicals can occur at various positions on the aromatic ring or at the amino group. For p-chloroaniline, oxidative degradation initiated by persulfate activated with copper oxide has been shown to be effective. The degradation mechanism likely involves the formation of radical intermediates, leading to a variety of transformation products.
Drawing parallels to this compound, an oxidative pathway would likely commence with hydrogen abstraction from the N-butyl group or the amino group, or hydroxylation of the aromatic ring. This would generate a carbon-centered or nitrogen-centered radical, or a hydroxylated intermediate, respectively. Subsequent reactions could involve further oxidation, ring-opening, and eventual degradation to smaller organic acids, carbon dioxide, and inorganic ions.
Table 2: Likely Intermediates in the Oxidative Degradation of this compound
| Initiating Species | Potential Intermediate(s) | Subsequent Products |
| Hydroxyl radical (•OH) | Hydroxylated this compound | Dihydroxylated species, Ring-opened products |
| N-(butyl)-3-chloroaniline radical cation | Dimerized products, Oxidized N-species |
The specific intermediates and their relative abundance would depend on the oxidant used and the reaction conditions.
Photochemical Transformation Mechanisms and Products
The absorption of ultraviolet (UV) radiation can induce photochemical transformations in aromatic compounds like this compound. The chlorine and amine substituents on the benzene (B151609) ring influence the compound's photochemical reactivity. While direct photolysis studies on this compound are scarce, research on chlorobenzene (B131634) and other chloroanilines provides a framework for its likely photochemical fate.
The photolysis of chlorobenzene in solution has been shown to proceed via the cleavage of the carbon-halogen bond. This can occur through a homolytic pathway, generating a phenyl radical and a chlorine radical, or a heterolytic pathway, forming a phenyl cation and a chloride ion. For this compound, similar C-Cl bond cleavage is a plausible primary photochemical process.
Furthermore, the presence of the N-butylamino group can lead to photo-oxidation reactions. The excited state of the molecule may react with molecular oxygen to produce singlet oxygen or other reactive oxygen species, which can then attack the aromatic ring or the alkyl chain. This can lead to the formation of hydroxylated and de-alkylated products.
Table 3: Potential Photochemical Transformation Products of this compound
| Photochemical Process | Potential Primary Products | Potential Secondary Products |
| Homolytic C-Cl bond cleavage | N-butylphenyl radical, Chlorine radical | Polymeric materials, Chlorinated byproducts |
| Heterolytic C-Cl bond cleavage | N-butylphenyl cation, Chloride ion | Reaction with nucleophiles in the medium |
| Photo-oxidation | Hydroxylated this compound, 3-Chloroaniline | Ring-opened products, Mineralization products |
The quantum yield and the distribution of photoproducts would be dependent on the wavelength of irradiation and the nature of the solvent.
Biotransformation Pathways by Microbial Systems (focused on chemical transformations)
Microbial degradation is a key process in the environmental attenuation of many organic pollutants. While specific studies on the biotransformation of this compound are not widely reported, the microbial degradation of 3-chloroaniline has been documented. nih.gov Microorganisms capable of utilizing 3-chloroaniline as a source of carbon and nitrogen have been isolated. nih.gov
The initial steps in the microbial degradation of chloroanilines often involve dioxygenase-catalyzed reactions. A common pathway is the hydroxylation of the aromatic ring to form a chlorocatechol. For 3-chloroaniline, this would lead to the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. These catechols are then susceptible to ring cleavage by either ortho- or meta-cleavage pathways, leading to intermediates of central metabolism.
In the case of this compound, an initial dealkylation step to yield 3-chloroaniline is a highly probable biotransformation pathway. This would be followed by the established degradation pathways for 3-chloroaniline. Alternatively, some microorganisms might be capable of directly hydroxylating the aromatic ring of this compound.
Table 4: Postulated Microbial Biotransformation Pathway of this compound
| Initial Transformation | Intermediate(s) | Subsequent Pathway | Key Enzyme Type |
| N-dealkylation | 3-Chloroaniline | Degradation of 3-chloroaniline | Monooxygenase/Dehydrogenase |
| Aromatic hydroxylation | N-butyl-chlorocatechol | Ring cleavage | Dioxygenase |
The efficiency and the predominant pathway of biotransformation would be dependent on the specific microbial species and the prevailing environmental conditions.
Q & A
Q. What challenges arise when scaling laboratory-scale this compound degradation to pilot systems?
- Methodological Answer : Lab-scale success (e.g., >90% degradation in 7 days) often falters due to microbial competition or substrate limitation in open systems. Address this by pre-adapting consortia in semi-continuous activated sludge (SCAS) reactors and supplementing with carbon sources (e.g., acetate) to sustain degrader populations. Regular bioaugmentation may be required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
